What is tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate?
What is tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate?
An In-depth Technical Guide to tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate, a pivotal chemical intermediate in the field of medicinal chemistry and drug development. The document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its strategic application in the synthesis of complex heterocyclic scaffolds. As a trifunctional building block, this compound offers a unique combination of a reactive aldehyde, a selectively deprotectable Boc-protected amine, and a modifiable chloropyridine core. This guide is intended for researchers, chemists, and professionals in drug discovery, offering expert insights into the rationale behind its use and detailed protocols for its application. A core focus is its documented role in the synthesis of naphthyridinone-based allosteric kinase inhibitors, highlighting its significance in developing novel therapeutics.
Introduction to tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate
Overview and Significance in Drug Discovery
Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate is a highly functionalized pyridine derivative that has emerged as a valuable building block in organic synthesis. Its importance is most pronounced in the pharmaceutical industry, where the precise arrangement of its functional groups allows for the efficient construction of complex molecular architectures.
The carbamate functional group is a common structural motif in a wide array of therapeutic agents, valued for its high chemical and proteolytic stability, its ability to participate in hydrogen bonding, and its role as a bioisostere for peptide bonds.[1][2] The incorporation of a tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups in organic chemistry, provides a robust yet easily removable shield, enabling sequential and site-selective reactions.[3][4]
The primary significance of this compound lies in its utility as a key intermediate. For instance, it is a documented reagent in the synthesis of naphthyridinones, a class of compounds investigated as allosteric dual inhibitors for the kinases Akt1 and Akt2.[5] Akt signaling pathway dysregulation is implicated in numerous cancers, making targeted inhibitors a critical area of research. The unique trifunctional nature of this reagent provides a pre-organized scaffold that simplifies the synthetic route to these complex and therapeutically relevant molecules.
Nomenclature and Chemical Identity
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Systematic (IUPAC) Name: tert-butyl N-(2-chloro-3-formyl-4-pyridinyl)carbamate
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Common Synonyms: 4-(Boc-amino)-2-chloro-3-pyridinecarbaldehyde, N-Boc-4-amino-2-chloro-3-formylpyridine[5]
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CAS Number: 893423-62-6[5]
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Structure:
Physicochemical Properties
The compound's physical properties are summarized in the table below. Proper storage is critical to maintain its integrity.
| Property | Value | Reference |
| Molecular Weight | 256.68 g/mol | [6] |
| Appearance | White crystalline powder | [5] |
| Boiling Point | 332°C (predicted) | [5] |
| Density | 1.314 g/cm³ (predicted) | [5] |
| Flash Point | 155°C | [5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |
The Strategic Chemistry of the Functional Moieties
The synthetic utility of tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate stems from the distinct reactivity of its three primary functional groups. The strategic orchestration of reactions targeting these groups is key to its application.
The Boc Protecting Group: A Gateway to Sequential Chemistry
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for amines.[4] Its selection is a deliberate and crucial experimental choice.
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Expertise & Causality: The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability is essential as it allows chemists to perform extensive modifications on the formyl group or the pyridine ring without risking premature deprotection of the amine. The deprotection is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which proceeds rapidly at room temperature.[8] This provides a clean and high-yielding entry point to the free amine for subsequent coupling or cyclization reactions.
The Formyl Group: A Versatile Handle for Elaboration
The aldehyde (formyl) group at the C3 position is a highly versatile functional group that serves as the primary site for building molecular complexity. Its electrophilic carbon is susceptible to a wide range of nucleophilic attacks, enabling:
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Reductive Amination: Reaction with a primary or secondary amine followed by a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond.
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Condensation Reactions: Formation of imines, oximes, or hydrazones.
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Wittig and Related Reactions: Conversion of the aldehyde to an alkene.
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Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding the synthetic possibilities.
The 2-Chloropyridine Core: A Site for Late-Stage Modification
The chlorine atom at the C2 position of the pyridine ring is a site for potential nucleophilic aromatic substitution (SNAAr) reactions. While typically less reactive than other positions on the pyridine ring, its reactivity can be enhanced by the electron-withdrawing nature of the adjacent nitrogen and the formyl group. This allows for late-stage diversification of the molecular scaffold, for example, by introducing different nucleophiles to modulate the final compound's properties.
Synthesis and Purification Workflow
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the Boc-protected amine, revealing the key precursor: 4-amino-2-chloro-3-pyridinecarbaldehyde.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of the Precursor: 4-Amino-2-chloro-3-pyridinecarbaldehyde
The synthesis of the aminopyridine aldehyde precursor is non-trivial and several routes have been explored for related structures.[9] A common strategy involves the formylation of a pre-functionalized 4-amino-2-chloropyridine derivative. This often requires ortho-lithiation directed by the amino group, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Experimental Protocol: Boc-Protection
This protocol describes the final step in the synthesis: the protection of the amino group. This self-validating system relies on the high chemoselectivity of di-tert-butyl dicarbonate for the nucleophilic amino group.
Objective: To selectively protect the primary amino group of 4-amino-2-chloro-3-pyridinecarbaldehyde using di-tert-butyl dicarbonate.
Materials:
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4-Amino-2-chloro-3-pyridinecarbaldehyde
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Magnetic stirrer and stir bar
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Round-bottom flask and standard glassware
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Separatory funnel
Step-by-Step Methodology:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-2-chloro-3-pyridinecarbaldehyde (1.0 eq) in anhydrous DCM.
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Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the acidic byproduct of the reaction.
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Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring solution at 0°C (ice bath).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup:
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Quench the reaction by adding water or saturated NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer two more times with DCM.
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Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate as a white solid.
Key Reactions and Application in Akt Inhibitor Synthesis
The true value of this building block is demonstrated in its application in multi-step syntheses.
Deprotection of the Boc Group
The removal of the Boc group is the critical step that unmasks the amine for further reactions.
Caption: Workflow for the acidic deprotection of the Boc group.
Core Application: Synthesis of Naphthyridinone-Based Akt Inhibitors
The synthesis of naphthyridinone Akt inhibitors showcases the strategic use of the title compound.[5] The general workflow involves a condensation reaction followed by an intramolecular cyclization.
Logical Workflow:
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Condensation: The formyl group of tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate is reacted with an appropriate active methylene compound (e.g., a substituted acetamide) under basic conditions. This typically forms an α,β-unsaturated intermediate via a Knoevenagel or similar condensation.
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Deprotection: The Boc group is removed with TFA, exposing the free 4-amino group.
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Intramolecular Cyclization: The newly freed amino group undergoes an intramolecular nucleophilic attack on a suitable electrophilic site (often the amide carbonyl or a related group from the condensation partner), leading to the formation of the core naphthyridinone heterocyclic ring system. The chlorine at the 2-position can then be used for further modifications, such as in Suzuki or Buchwald-Hartwig cross-coupling reactions to build the final inhibitor.
Caption: Synthetic workflow towards Naphthyridinone Akt inhibitors.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety and compound stability.
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Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[5][10]
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Precautionary Statements:
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
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-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5]
Conclusion
Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate is more than a simple chemical reagent; it is a sophisticated and enabling tool for modern medicinal chemistry. Its carefully designed architecture provides a robust platform for the synthesis of complex, biologically active heterocycles. The orthogonal reactivity of the formyl group and the Boc-protected amine allows for controlled, sequential bond formation, a principle that lies at the heart of efficient organic synthesis. Its proven application in the development of kinase inhibitors underscores its value and points toward a future of continued use in the discovery of new therapeutic agents. As drug development pipelines continue to demand novel scaffolds, the strategic deployment of such versatile building blocks will remain a cornerstone of innovation.
References
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. Available from: [Link]
-
European Patent Office. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. Available from: [Link]
-
PubChem. tert-Butyl (3-formylpyridin-4-yl)carbamate. Available from: [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
PubChemLite. Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate (C11H13ClN2O3). Available from: [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. Available from: [Link]
-
Chemsrc. CAS#:868736-42-9 | tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate. Available from: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Available from: [Link]
-
ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
-
PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]
-
PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-[2-Chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester | 893423-62-6 [chemicalbook.com]
- 6. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate (C11H13ClN2O3) [pubchemlite.lcsb.uni.lu]
- 8. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 893423-62-6|tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate|BLD Pharm [bldpharm.com]
